molecular formula C17H22N2O3S B2692657 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1351587-83-1

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2692657
CAS RN: 1351587-83-1
M. Wt: 334.43
InChI Key: XSLULBGMARTSBB-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BPTU is a urea derivative that has a unique molecular structure, making it a promising candidate for further investigation.

Scientific Research Applications

Acetylcholinesterase Inhibition

A study by Vidaluc et al. (1995) focused on the synthesis of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. These compounds, including variants similar to 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, demonstrated potential for acetylcholinesterase inhibition, which is significant in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).

Synthesis of Hydroxamic Acids and Ureas

Thalluri et al. (2014) explored the synthesis of ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method, applicable to compounds like 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, offers a route for the efficient synthesis of ureas from carboxylic acids (Thalluri et al., 2014).

Corrosion Inhibition

Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic conditions. Compounds structurally related to 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea showed promising results as corrosion inhibitors, suggesting similar potential for this compound (Mistry et al., 2011).

Electron Transport Layer in Solar Cells

Wang et al. (2018) explored urea-doped ZnO films as an electron transport layer in inverted polymer solar cells. The study indicates that urea compounds, similar to 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, might enhance the efficiency of solar cells, implying potential applications in renewable energy technologies (Wang et al., 2018).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-2-3-10-22-14-8-6-13(7-9-14)19-17(21)18-12-15(20)16-5-4-11-23-16/h4-9,11,15,20H,2-3,10,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLULBGMARTSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

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